molecular formula C22H20ClN5O2S B2735006 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide CAS No. 894036-51-2

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide

Cat. No.: B2735006
CAS No.: 894036-51-2
M. Wt: 453.95
InChI Key: CPAIUQZCBYGGCR-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a heterocyclic compound featuring a thiazolo-triazole core linked to a 3,5-dimethylphenyl group via an oxalamide bridge. The structure combines a thiazolo[3,2-b][1,2,4]triazole ring (substituted with a 4-chlorophenyl group) and an ethyl spacer, which connects to the oxalamide moiety.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-13-9-14(2)11-17(10-13)25-21(30)20(29)24-8-7-18-12-31-22-26-19(27-28(18)22)15-3-5-16(23)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAIUQZCBYGGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a complex organic compound characterized by its unique structural features including a thiazolo[3,2-b][1,2,4]triazole moiety and an oxalamide functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Biological Activities

Research indicates that compounds containing the thiazole and triazole rings exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are summarized below:

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazole derivatives. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. It is believed to target cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and tumor progression.
  • In vitro Studies : In vitro assays have shown promising cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have been reported to exhibit IC50 values ranging from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells, indicating significant anticancer activity .
CompoundIC50 (µM)Cell Line
Example 11.8MCF-7
Example 24.5MCF-7
N1-(...)TBDTBD

Antimicrobial Activity

The thiazole and triazole moieties are also known for their antimicrobial properties:

  • Broad Spectrum : Compounds with these structures have been shown to possess activity against bacteria and fungi. Specific studies are needed to quantify the antimicrobial efficacy of N1-(...) against various pathogens.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit COX enzymes:

  • Experimental Evidence : Similar compounds have demonstrated the ability to reduce inflammation markers in preclinical studies.

Case Studies

A notable study focused on the synthesis and biological evaluation of oxalamide derivatives revealed that modifications in the aromatic substituents significantly influenced their biological activity. The incorporation of electron-donating groups enhanced cytotoxicity against cancer cell lines while electron-withdrawing groups reduced activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Oxalamide Class

Key analogues include N1-(3,5-Dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide (Compound 40) and N-(3,5-Dimethylbenzyl)-2-((6-methoxy-2-methylquinolin-4-yl)oxy)acetamide (Compound 42) from . Both share the oxalamide backbone and 3,5-dimethylphenyl substituent but differ in their heterocyclic systems:

  • Compound 40 replaces the thiazolo-triazole with a 6-methoxyquinoline ring.
  • Compound 42 uses an acetamide linker instead of oxalamide and introduces a methoxyquinoline-oxy group. The acetamide linker may confer greater flexibility but lower metabolic stability compared to oxalamide .
Parameter Target Compound Compound 40 Compound 42
Core Structure Thiazolo-triazole + oxalamide Quinoline + oxalamide Quinoline-oxy + acetamide
Substituents 4-Chlorophenyl, 3,5-dimethylphenyl 6-Methoxyquinoline, 3,5-dimethylphenyl 6-Methoxyquinoline, 3,5-dimethylbenzyl
Synthetic Yield Not reported 12% 64%
Biological Target Hypothesized kinase or antimicrobial target Tuberculosis (Mycobacterium) Tuberculosis (Mycobacterium)

Electronic and Steric Effects

The 4-chlorophenyl group in the target compound enhances electron-withdrawing properties and lipophilicity compared to the methoxyquinoline in Compound 40. This may improve membrane permeability but could also increase off-target interactions. The ethyl spacer in the target compound provides moderate flexibility, balancing steric hindrance and conformational adaptability .

Hydrogen Bonding and Crystal Packing

highlights the role of hydrogen bonding in stabilizing triazole-thione derivatives. This property could enhance crystallinity and stability .

Research Findings and Hypotheses

Limitations and Contradictions

  • Evidence Gaps: No direct pharmacological or pharmacokinetic data for the target compound are provided, necessitating reliance on structural analogies.
  • Contradictory Synthetic Outcomes : The wide variance in yields (12% vs. 64% in ) highlights the unpredictability of heterocyclic synthesis, complicating scalability comparisons.

Q & A

Q. What are the optimal synthetic routes and characterization techniques for this compound?

The compound is synthesized via multi-step reactions involving cyclocondensation, amidation, and heterocycle formation. Key steps include refluxing precursors (e.g., substituted benzaldehyde) with acetic acid as a catalyst, followed by solvent evaporation and purification . Characterization requires nuclear magnetic resonance (NMR) spectroscopy for proton/carbon assignments, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. X-ray crystallography may resolve complex stereochemistry .

Q. How can researchers determine its physicochemical properties (e.g., solubility, stability)?

Solubility is tested in polar (DMSO, water) and non-polar solvents (chloroform) using gravimetric or spectrophotometric methods. Stability studies under varying pH (1–13) and temperatures (25–60°C) are conducted via accelerated degradation assays, monitored by HPLC. Preliminary data suggest sensitivity to acidic conditions, necessitating buffered formulations .

Q. What structural features influence its reactivity and bioactivity?

The thiazolo-triazole core and oxalamide linker enable hydrogen bonding and π-π stacking, critical for target binding. The 4-chlorophenyl and 3,5-dimethylphenyl groups enhance lipophilicity, impacting membrane permeability . Substituent effects on electronic properties (e.g., Cl as an electron-withdrawing group) can be analyzed via density functional theory (DFT) .

Advanced Research Questions

Q. How can reaction mechanisms for its synthesis be elucidated?

Mechanistic studies employ kinetic isotope effects (KIEs) and intermediate trapping. For example, monitoring the cyclocondensation step via in-situ infrared (IR) spectroscopy identifies rate-limiting steps. Computational modeling (e.g., Gaussian software) predicts transition states and activation energies .

Q. What experimental designs are recommended for evaluating its biological activity?

In vitro assays include enzyme inhibition (e.g., kinase or protease targets) with IC₅₀ determination. Cell-based assays (e.g., cytotoxicity in cancer lines) require dose-response curves and controls for off-target effects. Structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents (e.g., replacing Cl with F) to assess bioactivity trends .

Q. How can computational modeling predict its pharmacokinetic properties?

Molecular docking (AutoDock Vina) identifies binding poses with proteins like cytochrome P450 enzymes. Absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions use software like SwissADME, incorporating logP, polar surface area, and bioavailability scores .

Q. How should researchers address contradictory data in synthesis yields or bioactivity?

Reproduce experiments under standardized conditions (e.g., solvent purity, inert atmosphere). Validate analytical methods (e.g., NMR calibration) and cross-check with independent techniques (e.g., HPLC vs. LC-MS). Contradictions in bioactivity may arise from assay variability—address via triplicate runs and positive/negative controls .

Q. What strategies optimize selectivity in SAR studies?

Introduce steric hindrance (e.g., bulkier alkyl groups) or polarity modifiers (e.g., hydroxyl or amine substituents) to reduce off-target interactions. Competitive binding assays (e.g., fluorescence polarization) quantify selectivity ratios between homologous targets .

Q. How can degradation pathways be mapped under stress conditions?

Forced degradation studies (oxidative, thermal, hydrolytic) with LC-MS/MS identify breakdown products. For example, acidic hydrolysis may cleave the oxalamide bond, generating fragments detectable via tandem MS .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Scale-up issues include exothermic reactions (controlled via cooling jackets) and low yields in purification (optimized via column chromatography or recrystallization). Solvent selection (e.g., ethanol vs. DMF) balances cost and environmental impact .

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